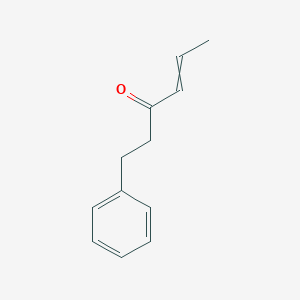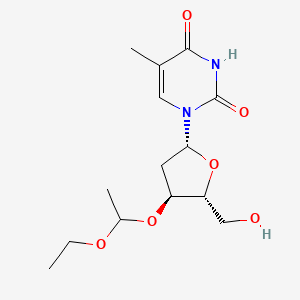
3'-O-(1-Ethoxyethyl)thymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-(1-Ethoxyethyl)thymidine: is a modified nucleoside derivative of thymidine, which is a pyrimidine deoxynucleoside. Thymidine is a crucial component of DNA, pairing with deoxyadenosine in double-stranded DNA. The modification at the 3’-position with an ethoxyethyl group enhances its chemical properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-(1-Ethoxyethyl)thymidine typically involves the protection of the hydroxyl groups of thymidine, followed by the selective introduction of the ethoxyethyl group at the 3’-position. The process generally includes:
Protection of Hydroxyl Groups: The hydroxyl groups of thymidine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Introduction of Ethoxyethyl Group: The protected thymidine is then reacted with ethoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the ethoxyethyl group at the 3’-position.
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield 3’-O-(1-Ethoxyethyl)thymidine.
Industrial Production Methods: Industrial production of 3’-O-(1-Ethoxyethyl)thymidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3’-O-(1-Ethoxyethyl)thymidine can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ethoxyethyl group, converting it to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted thymidine.
Substitution: Formation of various nucleoside derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3’-O-(1-Ethoxyethyl)thymidine is used as a building block in the synthesis of oligonucleotides and nucleic acid analogs. It is also employed in the study of nucleoside modifications and their effects on DNA stability and function.
Biology: In cell biology, 3’-O-(1-Ethoxyethyl)thymidine is used to synchronize cells in the S phase of the cell cycle. It is also utilized in the study of DNA replication and repair mechanisms.
Medicine: The compound is investigated for its potential use in antiviral therapies, particularly in the development of nucleoside analogs that can inhibit viral replication.
Industry: 3’-O-(1-Ethoxyethyl)thymidine is used in the production of modified nucleosides for research and therapeutic purposes. It is also employed in the development of diagnostic assays and molecular biology tools.
Mecanismo De Acción
The mechanism of action of 3’-O-(1-Ethoxyethyl)thymidine involves its incorporation into DNA during replication. The ethoxyethyl modification can affect the interaction of the nucleoside with DNA polymerases and other enzymes involved in DNA synthesis and repair. This modification can lead to altered DNA stability and function, making it useful in various research and therapeutic applications.
Comparación Con Compuestos Similares
2’-Deoxy-5-methyluridine: A thymidine analog with a methyl group at the 5-position.
3’-O-(2-Methoxyethyl)thymidine: A similar compound with a methoxyethyl group at the 3’-position.
3’-O-(1-Methoxyethyl)thymidine: Another analog with a methoxyethyl group at the 3’-position.
Uniqueness: 3’-O-(1-Ethoxyethyl)thymidine is unique due to the presence of the ethoxyethyl group at the 3’-position, which provides distinct chemical and biological properties. This modification enhances its stability and makes it a valuable tool in nucleic acid research and therapeutic development.
Propiedades
Número CAS |
60134-98-7 |
|---|---|
Fórmula molecular |
C14H22N2O6 |
Peso molecular |
314.33 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-(1-ethoxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H22N2O6/c1-4-20-9(3)21-10-5-12(22-11(10)7-17)16-6-8(2)13(18)15-14(16)19/h6,9-12,17H,4-5,7H2,1-3H3,(H,15,18,19)/t9?,10-,11+,12+/m0/s1 |
Clave InChI |
YIACVQYMUNRFIY-FGHRXAJISA-N |
SMILES isomérico |
CCOC(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
SMILES canónico |
CCOC(C)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


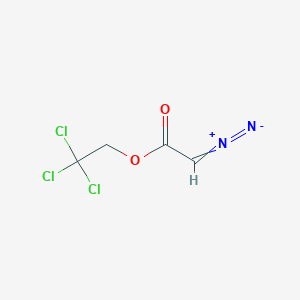
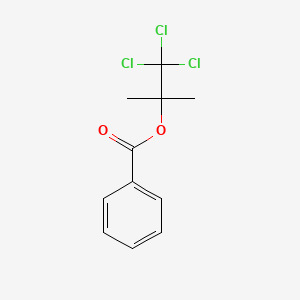
![1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14620116.png)
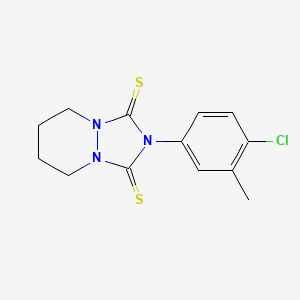
![[4-(Propan-2-yl)phenyl]methanediyl dipropanoate](/img/structure/B14620133.png)

![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14620147.png)
![Carbamic chloride, methyl[3-(pentyloxy)phenyl]-](/img/structure/B14620158.png)

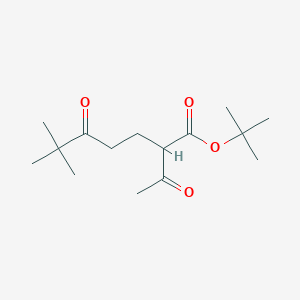

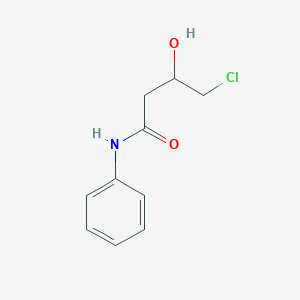
![3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14620182.png)
